Product packaging for Cphpc(Cat. No.:CAS No. 224624-80-0)

Cphpc

Cat. No.: B1676596
CAS No.: 224624-80-0
M. Wt: 340.37 g/mol
InChI Key: HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Miridesap (also known as CPHPC, Ro-638695, and GSK-2315698) is a proline-derived small molecule ligand that specifically targets the serum amyloid P component (SAP) . SAP is a universal constituent of amyloid deposits found in various amyloidosis diseases, where it contributes to pathogenesis by stabilizing amyloid fibrils and preventing their degradation . The core research value of Miridesap lies in its unique mechanism of action: it binds to circulating SAP in the bloodstream, forming complexes that are rapidly cleared by the liver. This action depletes plasma SAP almost completely. Since SAP in amyloid deposits exists in equilibrium with plasma SAP, the depletion of circulating SAP leads to the subsequent gradual removal of SAP from the amyloid deposits themselves . This SAP-depleting action is being investigated in multiple research areas. It has been studied in clinical trials for the treatment of systemic amyloidosis, including ATTR and light-chain (AL) amyloidosis . Furthermore, its potential therapeutic role is being explored in Alzheimer's disease (AD), as SAP is also a component of the amyloid plaques in the AD brain. The DESPIAD clinical trial investigated whether Miridesap could safely slow disease progression in patients with mild Alzheimer's by this mechanism . Miridesap is defined as a white to off-white solid with a molecular formula of C16H24N2O6 and a molecular weight of 340.37 g/mol . It is supplied for research purposes and is For Research Use Only. It is not intended for human consumption or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O6 B1676596 Cphpc CAS No. 224624-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[6-[(2R)-2-carboxypyrrolidin-1-yl]-6-oxohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c19-13(17-9-3-5-11(17)15(21)22)7-1-2-8-14(20)18-10-4-6-12(18)16(23)24/h11-12H,1-10H2,(H,21,22)(H,23,24)/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLAWYIBLZNRFZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCCCC(=O)N2CCCC2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCCCC(=O)N2CCC[C@@H]2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176996
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224624-80-0
Record name CPHPC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224624-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miridesap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224624800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miridesap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13087
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miridesap
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-1-[6-[R-2-CARBOXY-PYRROLIDIN-1-YL]-6-OXO-HEXANOYL] PYRROLIDINE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRIDESAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO97N24A47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action of Miridesap

Direct Molecular Interactions with Serum Amyloid P Component (SAP)

Miridesap directly interacts with SAP molecules in a calcium-dependent manner. nih.gov

Non-Covalent Crosslinking of Pentameric SAP Molecules to Decameric Complexes

Serum Amyloid P Component typically exists as a pentameric protein, meaning it is composed of five identical subunits arranged in a ring-like structure. frontiersin.orgaai.org Miridesap is a bivalent molecule, containing two binding sites for SAP. frontiersin.orgnih.gov Five molecules of miridesap can crosslink two pentameric SAP molecules, forming a stable decameric complex. frontiersin.orgnih.govnih.govresearchgate.net This crosslinking occurs through the binding of the D-proline head groups of miridesap to the calcium-dependent ligand binding pockets on the "B" face of each SAP protomer. frontiersin.orgnih.gov The formation of this decameric complex is a key step in the mechanism of action of miridesap. nih.govnih.gov

Dissociation and Inhibition of SAP Binding to Amyloid Fibrils and Neurofibrillary Tangles

SAP has a strong affinity for amyloid fibrils of all types and also binds to neurofibrillary tangles. frontiersin.orgnih.govnihr.ac.uk This binding is thought to contribute to the formation and persistence of amyloid deposits by protecting them from degradation. frontiersin.orgwordpress.comnih.govnih.gov Miridesap acts as a competitive inhibitor of SAP binding to amyloid fibrils. caymanchem.comguidetomalariapharmacology.orgnih.gov By binding to SAP and inducing the formation of decamers, miridesap occupies the ligand-binding sites on SAP, thereby preventing SAP from binding to amyloid fibrils and neurofibrillary tangles. frontiersin.orgguidetomalariapharmacology.orgmedchemexpress.commedchemexpress.cn Furthermore, the binding of miridesap to SAP can lead to the dissociation of SAP that is already bound to amyloid deposits and tangles. caymanchem.comnih.govguidetomalariapharmacology.orgmedchemexpress.commedchemexpress.cnresearchgate.net

Hepatic Clearance of SAP-Miridesap Complexes

The decameric complexes formed by the crosslinking of two SAP pentamers by miridesap are recognized as abnormal by the liver. frontiersin.orgwordpress.com This recognition leads to the rapid clearance of these SAP-miridesap complexes from the circulation by the liver. frontiersin.orgcaymanchem.comnih.govnih.govguidetomalariapharmacology.orgnih.govresearchgate.netcancer.govcabidigitallibrary.orgmdpi.com The SAP within these complexes is subsequently degraded in the liver. frontiersin.org Miridesap itself is not metabolized and is released after the SAP is degraded, and then primarily excreted, mainly in the urine and to a lesser extent in the bile. frontiersin.org

Impact on SAP Levels in Systemic Circulation and Tissues

The hepatic clearance of SAP-miridesap complexes results in a significant reduction of SAP levels both in the systemic circulation and in amyloid deposits within tissues. frontiersin.orgnih.govcaymanchem.comcancer.govisrctn.com

Reduction of Plasma SAP Concentration (e.g., >95% depletion)

Treatment with miridesap leads to a rapid and profound depletion of circulating plasma SAP. caymanchem.comnih.govroyalsocietypublishing.orgresearchgate.netresearchgate.net Studies have shown that miridesap can reduce plasma SAP concentration by over 95% for as long as the drug is administered. frontiersin.orgroyalsocietypublishing.orgresearchgate.netresearchgate.net This sustained depletion of circulating SAP is a direct consequence of the continuous formation and rapid hepatic clearance of the SAP-miridesap decameric complexes. frontiersin.orgwordpress.comnih.gov

Table 1: Illustrative Plasma SAP Depletion by Miridesap

Treatment DurationApproximate Plasma SAP ReductionSource
As long as administered>95% frontiersin.orgroyalsocietypublishing.orgresearchgate.netresearchgate.net
2 hours post-dose (oral prodrug)~85% nih.gov
24 hours post-dose (oral prodrug)<3 mg/L achieved nih.gov

Reduction of SAP in Amyloid Deposits within Tissues

Since SAP in amyloid deposits is in dynamic equilibrium with plasma SAP, the sustained depletion of circulating SAP by miridesap leads to the dissociation of SAP from tissue amyloid deposits and its redistribution into the plasma, where it is then cleared by the liver. nih.govcaymanchem.comcancer.govmdpi.com This process results in a reduction of SAP within amyloid deposits in various tissues. caymanchem.comisrctn.comnih.gov While miridesap effectively removes circulating SAP and can reduce SAP in amyloid deposits, complete removal of SAP from substantial amyloid loads in tissues may require additional interventions. frontiersin.orgcaymanchem.comnih.govguidetomalariapharmacology.org

Synergistic Mechanisms with Anti-SAP Monoclonal Antibodies (e.g., Dezamizumab)

The combination therapy involving miridesap and an anti-SAP monoclonal antibody, such as dezamizumab, is designed to enhance the clearance of amyloid deposits. creativebiolabs.netfightaging.orgtaylorandfrancis.comnih.govresearchgate.net The rationale behind this approach is that miridesap depletes circulating SAP, thereby allowing the subsequently administered anti-SAP antibody to target the SAP that remains bound to amyloid deposits without being sequestered by high levels of circulating SAP. creativebiolabs.netfightaging.orgnih.gov This obligate therapeutic partnership aims to trigger the removal of amyloid. frontiersin.org

Targeting Residual SAP in Amyloid Deposits

Miridesap's primary action is to deplete circulating SAP. nih.govnih.govguidetomalariapharmacology.org While this significantly reduces systemic SAP, it does not completely remove SAP already integrated into amyloid fibrils within tissues. medchemexpress.comguidetomalariapharmacology.orgcreativebiolabs.net This residual SAP in the amyloid deposits becomes a specific antigen target for therapeutic anti-SAP antibodies like dezamizumab. creativebiolabs.net By binding to this localized SAP, the antibody can then initiate mechanisms for amyloid clearance. creativebiolabs.netnih.gov

Activation of Macrophage-Mediated Amyloid Clearance

Binding of anti-SAP antibodies to the SAP on amyloid deposits has been shown to activate immune responses that lead to the removal of amyloid. creativebiolabs.netfightaging.orgnih.gov In humanized murine models, the binding of anti-SAP antibodies to amyloid activates the classical complement pathway and opsonizes the deposits with fixed complement C3. creativebiolabs.net This opsonization attracts and engages macrophages. creativebiolabs.net These macrophages can fuse into multinucleated giant cells that are uniquely capable of surrounding, engulfing, and destroying large complement-opsonized objects, including amyloid deposits. creativebiolabs.net This macrophage-mediated phagocytosis is a key mechanism for the clearance of amyloid triggered by the antibody targeting SAP on the deposits. creativebiolabs.netfrontiersin.orgtandfonline.com

Complement Pathway Activation and Opsonization

The binding of anti-SAP antibodies, such as dezamizumab, to SAP on amyloid deposits activates the classical complement pathway. creativebiolabs.netpatsnap.comnih.gov This activation requires the presence of both dezamizumab and SAP. patsnap.comnih.gov The optimal molar ratio of dezamizumab to SAP has been found to be 6:1 for maximal complement activation in studies. patsnap.comnih.gov Activation of the classical complement pathway leads to the deposition of complement component 3 (C3) on the amyloid fibrils, a process known as opsonization. creativebiolabs.net This opsonization with fixed complement C3 marks the amyloid deposits for recognition and uptake by macrophages, facilitating their subsequent phagocytosis and clearance. creativebiolabs.netfrontiersin.org Studies have measured complement activation through methods detecting C3 depletion and the formation of the C3a desArg fragment. patsnap.comnih.gov These methods correlate with dezamizumab-SAP-dependent complement component 1q (C1q) binding activity, reflecting the mechanism of action involving complement activation. patsnap.comnih.gov

Preclinical Investigations of Miridesap

In Vitro Studies

In vitro investigations have provided insights into the fundamental interactions of miridesap with its target and the properties of the prodrug GSK294.

Assessment of Miridesap's Interaction with SAP and Amyloid Fibrils

Miridesap is designed to inhibit the binding of SAP to amyloid fibrils. invivochem.cntaylorandfrancis.com It acts as a ligand for SAP. invivochem.cn Miridesap is a bivalent small molecule that binds SAP with moderate affinity, but its bivalent nature confers high avidity. nih.gov This binding successfully dissociates SAP from bound amyloids in vitro. nih.gov The interaction between miridesap and SAP leads to the formation of a stable complex, typically involving two human SAP molecules and five miridesap molecules. taylorandfrancis.com This complex is then rapidly cleared by the liver. invivochem.cntaylorandfrancis.com While miridesap effectively depletes circulating SAP, the affinity is not sufficient to completely dissociate all SAP already bound to systemic amyloid deposits in vivo, requiring millimolar concentrations for ex vivo dissociation. taylorandfrancis.comwordpress.com

Evaluation of Pro-drug (GSK294) Conversion to Miridesap in Biological Matrices (e.g., liver microsomes, blood)

Studies evaluating the conversion of the prodrug GSK294 to miridesap in biological matrices have shown rapid hydrolysis. GSK294 is rapidly hydrolyzed to miridesap and its mono pro-drug ester in both blood and liver microsomes across different species. nih.govox.ac.uknih.govresearchgate.netresearchgate.net This rapid conversion is reflected in the pharmacokinetic profile observed in vivo following oral administration of GSK294. nih.govresearchgate.net

Stability and Permeability Studies of Pro-drug (e.g., Madine Darby Canine Kidney type II cells)

Preclinical studies assessed the stability and permeability of the prodrug GSK294 to determine its suitability for oral administration. GSK294 demonstrated high solubility and stability in simulated gastric and intestinal fluids. nih.govox.ac.uknih.govresearchgate.netresearchgate.net It also remained stable in intestinal microsomes. nih.govox.ac.uknih.govresearchgate.netresearchgate.net Permeability studies conducted using Madine Darby Canine Kidney type II (MDCK-II) cells indicated that GSK294 is permeable. nih.govox.ac.uknih.govresearchgate.netresearchgate.net MDCK-II cells are commonly used as an in vitro model to assess intestinal absorption and permeability. researchgate.net The favorable solubility, stability, and permeability profile of GSK294 in these in vitro models suggested its potential for oral delivery and absorption into the systemic circulation. nih.govox.ac.ukresearchgate.net

In Vivo Animal Models

In vivo studies in animal models have been crucial for evaluating the effects of miridesap and GSK294 on SAP depletion, amyloid clearance, and the oral bioavailability of the prodrug.

Rodent Models for SAP Depletion and Amyloid Clearance

Rodent models, including transgenic mice expressing human SAP and models of induced systemic amyloidosis, have been utilized to study the effects of miridesap on SAP depletion and amyloid clearance. Administration of miridesap has been shown to effectively deplete circulating SAP in these models. nih.govwordpress.comresearchgate.netroyalsocietypublishing.org In mice with disseminated candidiasis, miridesap-mediated removal of SAP was associated with significantly prolonged survival. nih.gov In human SAP transgenic mice with induced systemic AA amyloidosis, depletion of circulating human SAP with miridesap, followed by treatment with an anti-human SAP antibody, led to significant removal of amyloid from tissues. frontiersin.org While miridesap effectively depletes circulating SAP, it does not itself promote the elimination of amyloid deposits; its primary role in the combination therapy is to clear circulating SAP to allow antibodies to target residual SAP in deposits. wordpress.com

Studies on Oral Bioavailability of Pro-drug (GSK294) in Rats and Dogs

Studies in rats and dogs were conducted to evaluate the oral bioavailability of miridesap when administered as the prodrug GSK294. GSK294 showed good oral bioavailability of miridesap in both rats and dogs. nih.govox.ac.uknih.govresearchgate.netresearchgate.netmedkoo.com Following oral administration of GSK294, rapid and substantial exposure to miridesap was observed. nih.govresearchgate.net The equivalent oral bioavailability of miridesap after GSK294 administration was found to be higher in rats compared to dogs. nih.gov The prodrug GSK294 was rapidly cleaved in vivo once absorbed, with the prodrug itself typically not detected at significant levels post-administration in these preclinical species. nih.gov

Data on the equivalent oral bioavailability of miridesap following oral administration of GSK294 in rats and dogs is presented below:

SpeciesGSK294 DoseEquivalent Oral Bioavailability of Miridesap
Rat3 mg/kg56–80% nih.gov
Rat10 mg/kg36–58% nih.gov
Dog5 mg/kg22% nih.gov

Compound Information

Evaluation of Neuroprotective Effects in Alzheimer's Disease Models

Serum amyloid P component (SAP) is a normal, non-fibrous protein that binds to amyloid plaques and neurofibrillary tangles in the brains of patients with Alzheimer's disease (AD) nihr.ac.uk. This binding is thought to prevent the breakdown of amyloid plaques nihr.ac.uk. SAP itself may also directly damage brain cells, contributing to neurodegeneration, independent of its role in amyloid formation nihr.ac.uk.

Miridesap has been investigated for its potential neuroprotective effects in AD models based on its ability to deplete circulating SAP nihr.ac.uk. By removing SAP from the blood, miridesap aims to prevent it from reaching the brain and binding to amyloid deposits, potentially promoting plaque breakdown and reducing direct SAP-mediated neurotoxicity nihr.ac.uk. Preclinical studies have explored the molecular mechanisms by which SAP contributes to AD neuropathology and the potential for SAP depletion via miridesap as a therapeutic strategy invivochem.cnguidetopharmacology.org.

Assessment in Models of Systemic Amyloidosis

Systemic amyloidosis is characterized by the extracellular deposition of misfolded proteins as amyloid fibrils in various organs and tissues mdpi.com. SAP is a universal component of all types of amyloid deposits, and its presence is thought to contribute to the pathogenesis and persistence of these deposits invivochem.cnguidetopharmacology.orgmdpi.com.

Miridesap's ability to deplete circulating SAP has been a key focus in preclinical and clinical investigations of systemic amyloidosis guidetopharmacology.orgresearchgate.netnih.gov. By reducing serum SAP levels, miridesap aims to disrupt the equilibrium between circulating SAP and SAP bound to amyloid deposits, potentially leading to the removal of SAP from these deposits invivochem.cn. This depletion of SAP from amyloid is considered an essential step in facilitating the clearance of amyloid deposits, particularly when combined with therapeutic antibodies targeting SAP guidetopharmacology.orgmdpi.com.

In preclinical models of systemic amyloidosis, miridesap has been shown to deplete circulating SAP and disrupt its binding to amyloid fibrils medchemexpress.comguidetopharmacology.orgmdpi.com. This forms the basis for therapeutic strategies that combine miridesap-induced SAP depletion with the administration of anti-SAP antibodies to promote the clearance of amyloid deposits guidetopharmacology.orgmdpi.comthe-rheumatologist.orgoup.com.

Investigation of Immunomodulatory Effects (e.g., in Candidiasis models)

Serum amyloid P component (SAP) can influence immune responses, including those against fungal pathogens like Candida albicans mdpi.comnih.govnih.gov. SAP binds to functional amyloid on the surface of C. albicans, which can mask the fungi from host immune processes mdpi.comnih.gov. This binding may skew macrophage populations towards a tolerant, non-inflammatory M2 state, reducing phagocytosis of yeast cells mdpi.com.

Preclinical investigations have explored the immunomodulatory effects of miridesap in models of disseminated candidiasis mdpi.comnih.govnih.gov. Studies have shown that miridesap can prevent the binding of SAP to C. albicans and remove SAP that is already bound to the fungal surface mdpi.comnih.gov.

In a murine model of disseminated candidiasis, treatment with miridesap administered in drinking water removed SAP from the serum and yeast cells nih.govnih.gov. This intervention significantly prolonged the life of mice, with some mice being "cured" of candidiasis nih.govnih.gov. The removal of SAP with miridesap was found to prevent SAP's dampening effects on the host immune response, suggesting a mechanism by which miridesap enhances the immune system's ability to clear the fungal infection nih.govnih.gov. These findings imply that SAP has differing roles depending on the time course in disseminated candidiasis and that miridesap's effect of removing SAP can lead to prolonged survival nih.govresearchgate.net.

The effects observed in candidiasis models highlight miridesap's potential to modulate the innate immune response by interfering with SAP's interaction with pathogens and immune cells mdpi.comnih.gov.

Predictive Value of Preclinical Findings for Human Studies

The predictive value of preclinical findings for human studies is a critical aspect of drug development guidetopharmacology.orgnih.govjpreventionalzheimer.com. For miridesap, preclinical results, particularly regarding its pharmacokinetic/pharmacodynamic (PK/PD) profile and its ability to deplete SAP, have shown predictive value for its effects in humans nih.gov.

Preclinical studies in animals, such as rats and dogs, were used to characterize the profile of miridesap and its prodrug, GSK294 nih.gov. The preclinical profile observed in rats was found to be more representative of the human profile than that seen in dogs nih.gov.

Studies with the orally bioavailable prodrug GSK294 demonstrated that it resulted in good oral bioavailability of miridesap nih.gov. Repeat dosing of GSK294 in preliminary human testing led to a rapid and sustained reduction in plasma SAP, with reductions of approximately 85% achieved within 2 hours post-dose nih.gov. This depletion profile was similar to that observed with parenterally administered miridesap nih.gov. Plasma SAP levels below 3 mg/L were achieved within 24 hours and maintained over a 7-day dosing period nih.gov. These human results aligned with the preclinical predictions, indicating that GSK294 could serve as a viable oral alternative to parenteral miridesap nih.gov.

The ability of miridesap to deplete circulating SAP and its role in facilitating the clearance of amyloid deposits when combined with anti-SAP antibodies, initially demonstrated in experimental models, has translated into clinical trials for systemic amyloidosis guidetopharmacology.orgthe-rheumatologist.orgoup.com. While initial trials showed promising results in clearing visceral amyloid deposits, studies in cardiac amyloidosis have presented challenges, potentially related to the uptake of the anti-SAP antibody in cardiac tissue patsnap.comcam.ac.uk.

Clinical Translation and Pharmacological Studies of Miridesap

First-in-Human Studies and Dose Escalation

First-in-human (FIH) clinical trials are a critical phase in drug development, designed to evaluate the initial safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of a new investigational medicinal product in humans. nih.govctdbase.org Miridesap has been investigated in Phase 1 studies involving both healthy volunteers and patients diagnosed with systemic amyloidosis. nih.govinvivochem.cn These studies included dose escalation phases to determine appropriate dose levels for further investigation. invivochem.cn The assessment in these early trials focused on characterizing the behavior of miridesap in the human body and its initial effects on SAP levels. invivochem.cn

Pharmacokinetic/Pharmacodynamic (PK/PD) Characteristics of Miridesap

The PK/PD characteristics of miridesap have been evaluated in clinical studies following both intravenous administration and oral administration of its pro-drug, GSK3039294 (GSK294). drugbank.comnih.govinvivochem.cn Miridesap's pharmacological effect is directly linked to its ability to deplete circulating SAP. drugbank.comnih.govnih.govctdbase.org

Plasma Concentration and SAP Depletion Relationship

Studies have demonstrated a dose-dependent relationship between miridesap plasma concentration and the extent of SAP depletion. invivochem.cn Rapid depletion of circulating SAP is observed following the initiation of miridesap administration. drugbank.cominvivochem.cn

Time Course and Extent of SAP Reduction

Administration of miridesap results in a substantial and sustained reduction in plasma SAP levels. drugbank.com With the oral pro-drug GSK294, reductions of approximately 85% in plasma SAP were achieved as early as 2 hours post-dose. drugbank.com Plasma SAP levels below 3 mg/L were attained from 24 hours post-dose onwards and maintained throughout a 7-day dosing period in one study. drugbank.com Intravenous administration of miridesap has been shown to reduce plasma SAP concentrations by over 95%. nih.govinvivochem.cn

Bioavailability of Oral Pro-drug Formulations (GSK294)

Due to the low oral bioavailability of miridesap, necessitating parenteral administration, the oral pro-drug GSK294 was developed to improve oral absorption. drugbank.com Preclinical evaluations indicated good oral bioavailability of miridesap when administered as GSK294 in rat and dog models. drugbank.com GSK294 is designed for rapid hydrolysis in vivo to release the active miridesap. drugbank.com Clinical testing of GSK294 in humans demonstrated that pharmacodynamically active concentrations of miridesap were achieved following oral administration, resulting in significant and sustained depletion of plasma SAP. drugbank.com

Clinical Studies of Miridesap as a Monotherapy

Miridesap has been investigated as a monotherapy in clinical studies involving both healthy individuals and patients with systemic amyloidosis. nih.govinvivochem.cn While miridesap monotherapy effectively depletes circulating SAP, early studies in systemic amyloidosis patients indicated that it did not lead to significant clearance of large, established amyloid deposits from organs. More recently, miridesap monotherapy is being explored in the context of Alzheimer's disease in a Phase 2b clinical trial known as DESPIAD.

Clinical Studies of Miridesap in Combination with Anti-SAP Antibodies (e.g., Dezamizumab)

A key therapeutic strategy has involved combining miridesap with anti-SAP antibodies, such as dezamizumab, to target SAP that remains bound to amyloid deposits after circulating SAP is depleted by miridesap. nih.govnih.gov Dezamizumab (GSK2398852) is a fully humanized recombinant monoclonal IgG1 antibody designed to bind to SAP on amyloid deposits and trigger their immunotherapeutic clearance. nih.gov

A Phase 1 study (NCT01777243) evaluated the safety, pharmacokinetics, and dose-response of sequential administration of miridesap followed by dezamizumab in patients with various types of systemic amyloidosis. nih.gov This study provided evidence of progressive amyloid removal in some patients, particularly noted in the liver, spleen, and kidney, suggesting active clearance of deposits with the combination therapy.

Evaluation of Amyloid Removal from Visceral Organs (liver, spleen, kidney)

Clinical studies have evaluated the efficacy of miridesap in combination with dezamizumab in promoting the removal of amyloid deposits from visceral organs, including the liver, spleen, and kidneys. A Phase 1, first-in-human study (FIHS) (NCT01777243) assessed this treatment approach in patients with various subtypes of systemic amyloidosis nih.govgoogle.comctdbase.org.

In this Phase 1 study, progressive removal of amyloid in the liver, spleen, and/or kidney was observed in some patients who received up to three cycles of miridesap and dezamizumab, consistent with active removal of amyloid deposits from these organs nih.govgoogle.comctdbase.org. Specifically, in the second part of the trial (Part B), a 2000-mg dose of dezamizumab demonstrated a reduction in amyloid load in the liver and/or spleen in five out of seven subjects who received this dose google.comneobioscience.com. This reduction was confirmed by 123I-labeled SAP scintigraphy google.comneobioscience.com. For instance, the proportion of 123I-SAP tracer retained in the liver at 24 hours decreased from 76.0% pretreatment to 58.5% after the first dose and 20.0% after the second dose in certain subjects google.com. Amyloid load reduction was also documented in the spleen and kidneys of a subject, with 123I-SAP tracer retention at 24 hours in the spleen and kidneys decreasing from 5.3% and 8.2% before treatment to 3.8% and 5.7%, respectively, at day 42 after treatment google.com. Amyloid clearance was consistently preceded by plasma C3 depletion during the first week following dezamizumab infusion google.com.

The observed reductions in liver amyloid load detected by SAP scintigraphy were independently corroborated by other assessment methods google.com. These findings from the Phase 1 study indicated that the miridesap/dezamizumab combination could induce the removal of amyloid from these key visceral organs wikipedia.orgguidetopharmacology.org.

Impact on Organ Function (e.g., liver function tests)

The removal of amyloid deposits from visceral organs has been correlated with improvements in organ function in some patients treated with miridesap and dezamizumab. In the Phase 1 study, progressive, dose-related clearance of hepatic amyloid was associated with improved liver function tests google.comctdbase.org.

In the initial phase of the trial (Part A), single doses of dezamizumab led to substantial clearance of hepatic amyloid in some subjects with moderate or heavy liver amyloid load, resulting in improved liver function tests google.com. In Part B of the study, evidence of liver amyloid reduction was observed in some subjects, and in one patient with hereditary AApoAI amyloidosis, liver function was closer to normal after three treatment cycles compared to baseline, despite some reaccumulation of amyloid google.comneobioscience.com. Liver involvement and function were monitored using a range of assessments, including alkaline phosphatase (AP), bilirubin, gamma-GT, transaminases (ALT, AST), dynamic liver function measured by 13C-methacetin breath test, and liver transient elastography neobioscience.com. The association between the clearance of amyloid from the liver and improved liver function tests firmly established a relationship between the presence and amount of amyloid and the pathogenesis of organ dysfunction invivochem.cn.

While improvements in liver function were noted, one study reported no change in proteinuria or renal function through a 6-week follow-up period, suggesting that additional dosing and longer follow-up might be necessary to ascertain the preservation or restoration of renal function invivochem.cn. An observational follow-up study of patients from the FIHS also evaluated responses based on routine assessments of disease status and key organ function nih.govctdbase.org.

Challenges and Considerations in Cardiac Amyloidosis

The involvement of the heart in systemic amyloidosis is a critical determinant of patient outcomes drugbank.com. Consequently, evaluating the impact of amyloid-removing therapies on cardiac amyloid deposits is of significant clinical interest. Patients with evidence of cardiac involvement were initially excluded from the early part of the Phase 1 study for safety reasons nih.govgoogle.com. However, following the establishment of acceptable safety and tolerability, patients with cardiac involvement who met specific cardiac function criteria were included in a later part of the study nih.gov. Six patients with mild but definite cardiac involvement, encompassing both AL and ATTR amyloidosis subtypes, were enrolled for preliminary safety assessment in this phase nih.govgoogle.comctdbase.org. No adverse cardiac events directly attributable to the intervention were observed in these six subjects in the Phase 1 study google.comctdbase.org.

Despite the promising observations of visceral amyloid reduction, a subsequent open-label Phase 2 study (NCT03044353) specifically assessing the efficacy and safety of miridesap and dezamizumab in patients with cardiac amyloidosis did not demonstrate appreciable or consistent reduction in left ventricular mass (LVM) or improvement in cardiac function wikipedia.orgguidetopharmacology.orgctdbase.org. An adjunctive immuno-positron emission tomography (PET) imaging study conducted concurrently suggested that the limited efficacy in cardiac amyloidosis might be related to restricted uptake of dezamizumab in the heart wikipedia.orgguidetopharmacology.orgctdbase.org. Measurable cardiac uptake of [89Zr]Zr-dezamizumab was observed but was characterized as moderate to low, with notably lower uptake in the patient exhibiting higher LVM wikipedia.org.

Therapeutic Applications and Clinical Efficacy Research

Systemic Amyloidosis

Systemic amyloidosis is a group of disorders characterized by the extracellular deposition of misfolded proteins as amyloid fibrils in various organs and tissues, leading to progressive organ dysfunction. nih.gov Miridesap, often in combination with the anti-SAP antibody dezamizumab, has been investigated as a potential treatment to promote the clearance of these amyloid deposits. nih.govpatsnap.comresearchgate.net

AL Amyloidosis

AL amyloidosis is the most common type of systemic amyloidosis, caused by the deposition of amyloid fibrils derived from immunoglobulin light chains. nih.govdovepress.com In a Phase 1 first-in-human study (FIHS), treatment with miridesap followed by dezamizumab was assessed in patients with various types of systemic amyloidosis, including AL amyloidosis. nih.gov Progressive amyloid removal was observed in some patients in organs such as the liver, spleen, and kidney after up to 3 cycles of treatment. nih.govpatsnap.com An observational follow-up study of patients from the FIHS identified treatment responders, including those with AL amyloidosis. Out of 23 patients in the FIHS, 17 were considered treatment responders. Of these, 7 were considered sustained responders, including 6 patients with AL amyloidosis. nih.govresearchgate.netnih.gov

However, a subsequent Phase 2 study investigating miridesap in combination with dezamizumab in patients with cardiac amyloidosis, which included AL amyloidosis patients, was terminated. patsnap.comresearchgate.net While the Phase 1 study showed promising results in visceral amyloid reduction, the Phase 2 trial in cardiac amyloidosis did not show appreciable evidence of amyloid removal in the heart. patsnap.com The development of miridesap/dezamizumab for amyloidosis has been discontinued (B1498344). patsnap.comresearchgate.netnih.gov

ATTR Amyloidosis

ATTR amyloidosis is caused by the misfolding and deposition of transthyretin (TTR) protein. nih.govoaepublish.com This can be either hereditary (ATTRv) or wild-type (ATTRwt). nih.govoaepublish.com Miridesap, in combination with dezamizumab, was included in the Phase 1 FIHS which enrolled patients with various amyloidosis subtypes, including ATTR. nih.gov While the FIHS observed progressive amyloid removal in some patients across different subtypes, a Phase 2 study specifically focused on cardiac amyloidosis, which is a common manifestation of ATTR amyloidosis, did not demonstrate significant cardiac amyloid removal. patsnap.commdpi.com Clinical trials assessing dezamizumab for cardiac amyloidosis, following SAP depletion by miridesap, were terminated due to lack of efficacy in the heart. researchgate.net

AA Amyloidosis

AA amyloidosis is a form of systemic amyloidosis associated with chronic inflammation, where amyloid deposits are derived from serum amyloid A (SAA) protein. nih.govdovepress.com Patients with AA amyloidosis were also included in the Phase 1 FIHS of miridesap followed by dezamizumab. nih.gov Among the 17 treatment responders in the FIHS, one patient with AA amyloidosis was considered a sustained responder based on amyloid load. nih.govresearchgate.netnih.gov Despite the observation of amyloid removal in a small sample of patients in early studies, the development of this combination therapy was discontinued. springermedizin.denih.gov

Other Systemic Amyloidosis Subtypes

Here is a summary of responder data from the Phase 1 FIHS:

Amyloidosis SubtypeSustained Responders (n)Declining Responders (n)
AL Amyloidosis64
AA Amyloidosis10
ATTR AmyloidosisNot specified as sustained/declining in this dataNot specified as sustained/declining in this data
AFib Amyloidosis05
ApoAI Amyloidosis01
Total Responders 7 10
Note: Data derived from a Phase 1 FIHS with a total of 23 patients, 17 of whom were responders. nih.govresearchgate.netnih.gov

Neurodegenerative Diseases

Miridesap's potential in neurodegenerative diseases stems from the role of serum amyloid P component (SAP) in the brain. SAP is normally largely excluded from the brain, but it is found in amyloid plaques and neurofibrillary tangles in the brains of patients with Alzheimer's disease. nihr.ac.uknihr.ac.ukfigshare.com SAP is thought to contribute to the formation and persistence of these aggregates and may also have direct neurotoxic effects. nihr.ac.uknihr.ac.ukfigshare.com By depleting circulating SAP, miridesap aims to reduce SAP levels in the brain. nihr.ac.uknihr.ac.ukisrctn.com

Alzheimer's Disease (AD)

Research has explored the potential of miridesap in the treatment of Alzheimer's Disease. Genetic studies suggest that higher plasma SAP values are associated with an increased risk of AD and higher plasma tau concentration, supporting the idea of SAP as a potential drug target in neurodegenerative disorders. figshare.comnih.govmedrxiv.orgnih.gov

A Phase 2b trial, known as the DESPIAD (DEpletion of Serum Amyloid P component in Alzheimer's Disease) trial (ISRCTN registry identifier: ISRCTN01777243, although this seems to be the same identifier as the FIHS for amyloidosis, another source lists it as NCT01777243 nih.govnih.govisrctn.com), has been conducted to investigate the safety, tolerability, and potential effectiveness of miridesap in patients with mild Alzheimer's disease. nihr.ac.uknihr.ac.ukisrctn.comisrctn.com The trial aimed to determine whether reducing SAP levels could improve clinical and other measures of AD. isrctn.com Participants in this double-blind, placebo-controlled, randomized study received either miridesap or a placebo for a year, with assessments including brain imaging and cognitive evaluations. nihr.ac.ukisrctn.com The trial is active and has been recruiting participants with mild AD. nihr.ac.uk While preliminary stages of this study were reported as promising, the full results regarding efficacy are not yet published, with an intention to publish data at a later date. nihr.ac.ukisrctn.com

Role of SAP in Amyloid Plaque Formation and Persistence

SAP is a universal constituent of human amyloid deposits, binding avidly and reversibly to all types of amyloid fibrils, including the amyloid-beta (Aβ) fibrils found in the cerebral plaques and cerebrovascular amyloid deposits in Alzheimer's disease. royalsocietypublishing.orgroyalsocietypublishing.orgnih.gov This binding is calcium-dependent. royalsocietypublishing.org SAP is thought to promote amyloid fibril formation in vitro and contribute to the persistence of amyloid in vivo by stabilizing the fibrils and protecting them from degradation. royalsocietypublishing.orgucl.ac.ukroyalsocietypublishing.orgnih.gov This stabilization may hinder the natural clearance mechanisms of amyloid deposits. isrctn.comnih.gov

Direct Neurotoxicity of SAP

Beyond its role in amyloid structure, there is evidence suggesting that SAP may also be directly toxic to cerebral neurons. isrctn.comnihr.ac.ukroyalsocietypublishing.orgoup.comnih.govpnas.org Experimental studies in vitro and in animal models have indicated that SAP can be neurotoxic. royalsocietypublishing.orgoup.comnih.govresearchgate.net This neurotoxicity may occur independently of its association with amyloid plaques. nihr.ac.ukoup.comnihr.ac.uk Studies have shown SAP binding to neuronal surfaces, internalization, and trafficking to the nucleus, where it can bind to chromatin and potentially trigger apoptotic cell death. oup.com Neocortical SAP content has been found to be significantly associated with dementia at death, independently of typical Alzheimer's disease neuropathology, supporting a potential direct pathogenetic role in neurodegeneration. royalsocietypublishing.orgoup.comresearchgate.netnih.gov

Depletion of SAP from Blood and Brain

Miridesap is an experimental drug designed to deplete SAP. nihr.ac.ukroyalsocietypublishing.org It works by binding to circulating SAP, forming complexes that are rapidly cleared by the liver, leading to a significant reduction in plasma SAP concentration. nih.govtaylorandfrancis.comwordpress.comnih.gov Since SAP in the brain is in equilibrium with plasma SAP, depleting circulating SAP is expected to lead to the removal of SAP from amyloid deposits in the brain as well. nih.govnih.gov Studies have shown that miridesap can effectively deplete SAP from the blood and cerebrospinal fluid (CSF). taylorandfrancis.comwordpress.comroyalsocietypublishing.orgnih.govmedrxiv.org In transgenic mouse models of Alzheimer's disease, depletion of circulating human SAP by miridesap administration removed detectable human SAP from both intracerebral and cerebrovascular amyloid deposits. wordpress.comroyalsocietypublishing.orgnih.gov

Clinical Trial Designs (e.g., DESPIAD trial)

Miridesap has been investigated in clinical trials for Alzheimer's disease. isrctn.comnihr.ac.ukhra.nhs.uk The DESPIAD (DEpletion of Serum amyloid P component In Alzheimer's Disease) trial is a notable example. isrctn.comnihr.ac.uknihr.ac.ukhra.nhs.ukisrctn.com

DESPIAD Trial Design:

The DESPIAD trial is a double-blind, placebo-controlled, randomized Phase IIb trial evaluating SAP depletion by miridesap in patients with mild Alzheimer's disease. isrctn.comhra.nhs.ukisrctn.comclinicaltrialsregister.eu The study aims to assess the safety, tolerability, and potential effectiveness of miridesap. isrctn.comnihr.ac.ukhra.nhs.uk Participants diagnosed with mild AD are randomly allocated to receive either miridesap or a placebo. isrctn.com The trial involves administering miridesap (or placebo) via subcutaneous injection. isrctn.comhra.nhs.uk The study includes assessments of cognition, brain imaging (MRI and PET to look at amyloid and tau deposition), and collection of blood and cerebrospinal fluid samples for testing of SAP, Aβ, and tau concentrations. isrctn.comhra.nhs.ukisrctn.comalzheimer-europe.org The trial is designed to explore whether SAP reduction can improve clinical and other measures of AD. hra.nhs.uk

Data from the DESPIAD trial is anticipated to report in 2025. royalsocietypublishing.orgmedrxiv.org

Lewy Body Dementia (LBD)

Lewy Body Dementia is another neurodegenerative disorder characterized by the accumulation of abnormal protein clumps, specifically alpha-synuclein, in the brain, forming Lewy bodies. alzheimers.gov These Lewy bodies can be present in areas of the brain involved in thinking, memory, and movement. alzheimers.gov SAP has also been implicated in Lewy Body Dementia. royalsocietypublishing.orgnih.gov Genetic studies have indicated an association between higher genetically instrumented plasma SAP concentrations and an increased risk of Lewy Body Dementia. royalsocietypublishing.orgresearchgate.netnih.gov This genetic evidence is consistent with the potential neuropathogenicity of SAP and suggests that SAP depletion by miridesap may be neuroprotective in LBD. royalsocietypublishing.orgnih.gov

Other Investigated Indications

Beyond neurodegenerative diseases, miridesap and the concept of SAP modulation have been explored in other contexts.

SAP is a component of all human amyloid deposits, making SAP depletion a potential therapeutic strategy for various forms of systemic amyloidosis. nih.govtaylorandfrancis.comroyalsocietypublishing.orgnih.gov Miridesap has been used in trials related to systemic amyloidosis. nih.govtaylorandfrancis.comnih.gov While miridesap depletes circulating SAP, some SAP remains in amyloid deposits, which can then be targeted by therapeutic anti-SAP antibodies to trigger amyloid removal. taylorandfrancis.comnih.govnih.gov

Preliminary research has also explored the role of SAP in infectious diseases and immune responses. For instance, SAP binds to functional amyloid on the surface of Candida albicans, potentially masking the fungi from host immune processes. researchgate.net Depletion of SAP by miridesap has been associated with prolonged survival in Candida albicans-infected mice, suggesting a potential role for SAP modulation in disseminated candidiasis. medkoo.comresearchgate.net

Furthermore, a proof-of-concept trial (HIV-CORE 003) investigated whether SAP depletion by miridesap prior to intramuscular DNA administration could enhance immune induction in humans, based on the hypothesis that SAP binding to DNA might inhibit immune responses. taylorandfrancis.comwordpress.com While the vaccine immunogenicity was confirmed in this trial, no benefit to DNA priming or subsequent boosts was detected with SAP depletion. taylorandfrancis.com

Clinical Trial Design and Methodologies

Study Phases (Phase 1, Phase 2, Phase 2b)

Miridesap has been evaluated in Phase 1 and Phase 2 clinical trials. A completed Phase 1 study (NCT01777243) assessed miridesap co-administered with dezamizumab in patients with systemic amyloidosis. patsnap.commedchemexpress.comguidetopharmacology.orgdrugbank.com Another Phase 1 study (NCT02953808) characterized the safety, tolerability, pharmacokinetics, and pharmacodynamics of a single intravenous dose of miridesap in healthy Japanese men. researchgate.netnih.gov

Phase 2 studies have also been conducted. An open-label, non-randomized Phase 2 study (NCT03044353) investigated miridesap followed by dezamizumab in patients with cardiac amyloidosis. nih.govpatsnap.commedchemexpress.comguidetopharmacology.orgcam.ac.ukresearchgate.netcapes.gov.br This study included cohorts of patients with ATTR-CM and post-chemotherapy AL amyloidosis. cam.ac.uk Development of dezamizumab in amyloidosis was discontinued (B1498344), and this Phase 2 study was terminated. guidetopharmacology.orgresearchgate.net

A Phase 2b trial, known as DESPIAD (DEpletion of Serum Amyloid P Component In Alzheimer's Disease), is a double-blind, placebo-controlled randomized study investigating miridesap in patients with mild Alzheimer's disease. isrctn.comnihr.ac.uknihr.ac.ukalzheimer-europe.org This study aims to determine if SAP reduction by miridesap improves clinical and other measures of Alzheimer's disease. isrctn.com

Patient Population and Recruitment Criteria

Clinical trials involving miridesap have recruited diverse patient populations depending on the study phase and the targeted condition.

The Phase 1 study (NCT01777243) of miridesap with dezamizumab enrolled 23 adult patients (aged 44–69 years, inclusion criterion 18–70 years) with comprehensively characterized and biopsy-proven systemic amyloidosis, including AL, AA, ATTR, AFib, and ApoAI types. nih.gov The Phase 1 study in healthy Japanese men (NCT02953808) included healthy male volunteers aged between 20 and 64 years with a body mass index between 18.5 and 24.9 kg/m ² at screening. researchgate.net

The Phase 2 study (NCT03044353) in cardiac amyloidosis included clinically stable patients with cardiac dysfunction caused by ATTR-CM or AL amyloidosis. cam.ac.uk Specific inclusion criteria involved a diagnosis of ATTR-CM or AL amyloidosis by tissue biopsy, with cardiac involvement, and being clinically stable (NYHA class II or III) for 3 months pre-screening. cam.ac.uk For ATTR-CM patients, a known amyloidogenic TTR mutation associated with CM demonstrated by genotyping was required. cam.ac.uk Left ventricular mass (LVM) on CMR greater than 200g for ATTR-CM and greater than 150g for AL amyloidosis was also a criterion. cam.ac.uk Due to early termination, recruitment was lower than planned, with seven patients enrolled in the Phase 2 study. nih.govcam.ac.uk

The DESPIAD Phase 2b trial in Alzheimer's disease is recruiting patients with mild Alzheimer's disease. isrctn.comnihr.ac.uknihr.ac.ukalzheimer-europe.org Inclusion criteria for a related Alzheimer's study include patients with a diagnosis of early symptomatic AD, with a MMSE score of 20-28, who are 60-85 years of age. ucl.ac.uk

Randomization and Blinding (e.g., Placebo-Controlled, Double-Blind)

The design of clinical trials involving miridesap has varied in terms of randomization and blinding.

The Phase 1 study of miridesap with dezamizumab (NCT01777243) was an open-label, single-dose-escalation, non-randomized trial. nih.gov There was no control group in this study. nih.gov The Phase 2 study in cardiac amyloidosis (NCT03044353) was also an open-label, non-randomized study. nih.govcam.ac.uk

In contrast, the Phase 1 study of miridesap in healthy Japanese men (NCT02953808) was a single-center, double-blind, randomized, placebo-controlled study. researchgate.net Subjects were randomized in a 2:1 ratio to receive either miridesap or placebo. researchgate.net

The DESPIAD Phase 2b trial in Alzheimer's disease is designed as a double-blind, placebo-controlled randomized study. isrctn.comalzheimer-europe.org Participants are randomly allocated to receive either miridesap or a placebo, and neither the participant nor their doctor knows which treatment is being administered. alzheimer-europe.org

Outcome Measures in Clinical Trials

Clinical trials evaluating miridesap have assessed a range of outcome measures to determine safety, pharmacodynamic effects, and potential efficacy.

Safety and tolerability have been key outcome measures in miridesap clinical trials across all phases. Assessments typically include the collection of adverse events (AEs), monitoring of vital signs, and evaluation of clinical laboratory parameters. nihr.ac.ukresearchgate.netnih.gov

In the Phase 1 study in healthy Japanese men, safety and tolerability were assessed by monitoring adverse events, vital signs, and clinical laboratory parameters. researchgate.netnih.gov In the Phase 1 study with dezamizumab, safety and tolerability were also reported. nih.govox.ac.uk The Phase 2 study in cardiac amyloidosis included safety as a primary endpoint. nih.govpatsnap.com The DESPIAD Phase 2b trial in Alzheimer's disease is exploring the safety and tolerability of miridesap. nihr.ac.uknihr.ac.ukalzheimer-europe.org

A critical pharmacodynamic endpoint for miridesap is the depletion of circulating serum amyloid P component (SAP). nih.govtaylorandfrancis.comcreativebiolabs.netnih.govnihr.ac.ukresearchgate.netnih.gov Miridesap is designed to bind to circulating SAP, leading to its rapid clearance. taylorandfrancis.comcreativebiolabs.net

In the Phase 1 study in healthy Japanese men, rapid depletion of circulating SAP was observed after the initiation of miridesap infusion, with serum amyloid P component concentrations falling in a dose-dependent manner. researchgate.netnih.gov In the Phase 2 study in cardiac amyloidosis, depletion of circulating plasma SAP to a target level (< 3 mg/L) was consistently achieved prior to dezamizumab administration and maintained throughout the testing period. nih.govcam.ac.uk

Efficacy endpoints in miridesap clinical trials, particularly when used in combination with dezamizumab, have focused on assessing changes in organ function and amyloid load. nihr.ac.ukontosight.aiclinicaltrialsregister.eu

In the Phase 1 study of miridesap with dezamizumab (NCT01777243), progressive removal of amyloid in the liver, spleen, and/or kidney was observed in some patients, consistent with active removal of amyloid deposits from these organs. nih.gov Amyloid load was measured scintigraphically using amyloid-specific radioligand binding. ox.ac.ukresearchgate.net Progressive dose-related clearance of hepatic amyloid was associated with improved liver function tests. creativebiolabs.netox.ac.ukresearchgate.net Reduction in total or renal amyloid was detected by SAP scintigraphy in some patients with renal involvement, although no improvement in proteinuria was observed. nih.gov

The Phase 2 study in cardiac amyloidosis (NCT03044353) assessed changes in left ventricular mass (LVM) by cardiac magnetic resonance imaging as a primary endpoint related to cardiac amyloid load and function. nih.govpatsnap.com However, dezamizumab produced no appreciable or consistent reduction in LVM or improvement in cardiac function in this study. nih.govpatsnap.comresearchgate.net An adjunctive immuno-PET imaging study was conducted concurrently to assess dezamizumab cardiac uptake via PET. nih.govpatsnap.comcam.ac.uk Measurable cardiac uptake of [⁸⁹Zr]Zr-dezamizumab was observed, but it was moderate to low and notably lower in the patient with higher LVM. nih.govpatsnap.comresearchgate.net

For the DESPIAD trial in Alzheimer's disease, efficacy endpoints are related to clinical and other measures of Alzheimer's disease, including assessments of cognition and function, and imaging biomarker measures of disease pathology (such as amyloid and tau deposition) and neurodegeneration. isrctn.comalzheimer-europe.orgucl.ac.uk Functional assessments in amyloidosis studies have included measures like the 6-minute walking distance (6MWD), New York Heart Association (NYHA) Class, and Eastern Cooperative Oncology Group (ECOG) performance status. nih.gov Biomarkers of key organ function and disease status are also collected as part of routine standard of care and used as endpoints. nih.gov

Here is a summary of some key findings related to efficacy endpoints from the Phase 1 study of miridesap and dezamizumab:

Organ InvolvedAmyloid Load Reduction (SAP Scintigraphy)Associated Organ Function Improvement
LiverProgressive dose-related clearance observed in some subjects. ox.ac.ukresearchgate.netAssociated with improved liver function tests. creativebiolabs.netox.ac.ukresearchgate.net
SpleenAmyloid removal confirmed by 123I-SAP scintigraphy. ox.ac.ukNot explicitly detailed in snippets.
KidneyReduction in total or renal amyloid detected in some patients with renal involvement. nih.govNo improvement in proteinuria observed. nih.gov
HeartNo adverse cardiac events attributable to the intervention occurred in subjects with cardiac amyloidosis in the Phase 1 study. ox.ac.uk No appreciable or consistent reduction in LVM or improvement in cardiac function in the Phase 2 cardiac study. nih.govpatsnap.comresearchgate.netNot explicitly detailed in snippets for Phase 1 efficacy. No improvement in cardiac function observed in Phase 2. nih.govpatsnap.comresearchgate.net

Despite some observations of amyloid removal in certain organs in early studies, the development of dezamizumab in amyloidosis was discontinued. guidetopharmacology.orgresearchgate.netoup.com

Cognitive and Functional Assessments in Neurodegenerative Diseases

Neurodegenerative diseases are characterized by progressive decline in cognitive function and daily living activities dialogoroche.com. Consequently, clinical trials in this area rely heavily on a range of cognitive and functional assessments to measure the presence and severity of impairments, track disease progression, and evaluate the potential benefits of an intervention dialogoroche.comlinushealth.com. These assessments serve as crucial endpoints to determine if a treatment can slow, halt, or even improve cognitive and functional deficits.

Cognitive assessments in neurodegenerative disease trials typically evaluate various domains, including memory, executive function, language, attention, and visuospatial skills dialogoroche.comlinushealth.comrand.orgnih.gov. Examples of such assessments used in neurodegenerative research include the Mini-Mental State Examination (MMSE), the Montreal Cognitive Assessment (MoCA), and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) dialogoroche.comnih.gov. Functional assessments, on the other hand, gauge a person's ability to perform daily activities necessary for independent living, such as managing finances, personal hygiene, and household tasks dialogoroche.comlinushealth.com. Tools like the Disability Assessment for Dementia (DAD) and the Functional Activities Questionnaire (FAQ) are commonly employed dialogoroche.com.

Given that Miridesap is being investigated for neurodegenerative disorders like AD nih.govfigshare.comfigshare.comnih.govisrctn.com, it is expected that clinical trials involving this compound in this indication would incorporate a battery of these cognitive and functional assessments to evaluate its potential effectiveness on these critical aspects of the diseases. A trial exploring Miridesap in mild AD, for instance, aimed to assess its potential effectiveness isrctn.com, which would necessitate the use of such measures.

Biomarker Utilization (e.g., for target engagement, patient stratification)

Biomarkers play a vital role in modern clinical trials for neurodegenerative diseases, offering objective measures that can complement clinical assessments. They are utilized for various purposes, including confirming target engagement, stratifying patient populations, and monitoring disease-relevant changes d-nb.infoappliedclinicaltrialsonline.comnih.govveedalifesciences.comnih.gov.

Miridesap's mechanism of action is centered on the depletion of serum amyloid P component (SAP) nih.govfigshare.comfigshare.comnih.govisrctn.cominvivochem.cnnih.gov. SAP is a normal protein that can associate with amyloid deposits in various diseases, including neurodegenerative conditions nih.govfigshare.comfigshare.comnih.govisrctn.cominvivochem.cn. Research has indicated that higher plasma SAP values are associated with an increased risk of developing AD and LBD nih.govfigshare.comfigshare.comnih.gov. Furthermore, higher plasma SAP has also been linked to increased plasma tau concentration, a known biomarker for neuronal damage and neurofibrillary tangles in AD nih.govfigshare.comfigshare.comnih.gov.

The ability of Miridesap to deplete circulating SAP nih.govfigshare.comfigshare.comnih.govisrctn.cominvivochem.cnnih.gov makes SAP a key pharmacodynamic biomarker in Miridesap clinical trials. Measuring SAP levels can provide evidence of target engagement, confirming that the drug is exerting its intended biochemical effect in the body.

The association between higher plasma SAP and increased risk of AD and LBD, as well as elevated plasma tau concentration, suggests the potential utility of these biomarkers for patient stratification in clinical trials involving Miridesap nih.govfigshare.comfigshare.comnih.govd-nb.infonih.gov. Identifying individuals with higher baseline SAP or tau levels might help in selecting patient populations who are more likely to benefit from a SAP-depleting therapy.

Detailed research findings from genetic studies highlight the association between genetically instrumented higher plasma SAP concentrations and increased risk of AD and LBD. The table below summarizes key findings from a meta-analysis of genome-wide association studies:

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)p-value
Alzheimer's Disease (AD)1.071.02; 1.111.8 × 10⁻³
Lewy Body Dementia (LBD)1.371.19; 1.591.5 × 10⁻⁵
Plasma Tau Concentration0.06 log₂(ng l⁻¹)0.03; 0.084.55 × 10⁻⁶

Data derived from genetic analyses of circulating serum amyloid P component (SAP) values and their association with neurodegenerative outcomes nih.govfigshare.comfigshare.comnih.gov.

These findings support the rationale for targeting SAP in neurodegenerative diseases and underscore the relevance of monitoring SAP and tau as biomarkers in clinical investigations of Miridesap.

Regulatory and Ethical Considerations

The conduct of clinical trials, including those involving Miridesap for neurodegenerative diseases, is subject to rigorous regulatory and ethical frameworks to protect the rights, safety, and well-being of participants rethinkingclinicaltrials.orgmemoinoncology.com. Adherence to Good Clinical Practice (GCP) guidelines is a fundamental requirement memoinoncology.com.

Key ethical considerations in clinical trials include ensuring that participants provide informed consent voluntarily after receiving comprehensive information about the study's purpose, procedures, potential risks, and benefits rethinkingclinicaltrials.orgmemoinoncology.comeuropa.eu. The informed consent process is a cornerstone of ethical research.

Clinical trial protocols, including details on study design, patient selection, assessments, and data collection, must undergo review and approval by an independent ethics committee or institutional review board (IRB) before the trial can commence rethinkingclinicaltrials.orgmemoinoncology.com. This oversight ensures that the trial is scientifically sound and ethically justifiable. For instance, in a study involving Miridesap, the protocol and informed consent were reviewed and approved by an investigational ethics committee nih.gov.

Regulatory bodies, such as the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) in Europe, also play a critical role in overseeing clinical trials. They review trial applications, inspect study sites, and ultimately evaluate the data to determine if a drug is safe and effective for its intended use. The design and conduct of Miridesap trials must align with the requirements and guidelines set forth by these regulatory authorities.

Challenges and Limitations in Miridesap Research and Development

Oral Bioavailability Challenges and Pro-drug Strategies

A significant limitation of miridesap is its low oral bioavailability, which has necessitated parenteral administration. nih.govnih.gov To address this, research efforts have focused on identifying and developing orally bioavailable pro-drugs of miridesap. nih.govnih.gov

One such pro-drug, GSK3039294 (GSK294), was developed and evaluated. nih.govnih.gov Preclinical studies demonstrated that GSK294 was highly soluble and stable in simulated gastric and intestinal fluids and permeable in cell models. nih.govnih.gov GSK294 was shown to be rapidly hydrolyzed to miridesap and its mono pro-drug ester in blood and liver microsomes. nih.govnih.gov In rats and dogs, GSK294 exhibited good oral bioavailability of miridesap. nih.govnih.gov

Clinical testing of GSK294 in healthy participants showed that administration of 600 mg once daily for 7 days achieved pharmacodynamically active concentrations of miridesap, resulting in substantial and sustained depletion of plasma SAP. nih.govnih.gov This indicated that GSK294 could potentially serve as a viable oral alternative to parenteral miridesap. nih.gov

Unexpected Adverse Events (e.g., Supraventricular Arrhythmias with GSK294)

Despite promising pharmacokinetic and pharmacodynamic profiles, the development of the oral pro-drug GSK294 encountered unexpected adverse events, specifically observations of arrhythmia. nih.govnih.gov While miridesap itself had not been associated with arrhythmias in previous clinical studies, including in patients with cardiac amyloidosis, and preclinical profiling of both GSK294 and miridesap did not identify pro-arrhythmic potential, these events were observed in a study of GSK294 in healthy participants. nih.gov

One participant experienced self-limiting atrial tachycardia, and another had short, recurring episodes of supraventricular tachycardia (SVT), described as accelerated junctional rhythm/junctional tachycardia, which became mildly symptomatic. nih.gov These events, although their relation to GSK294 remained unclear, warranted further evaluation. nih.govnih.gov The study design was deemed not optimal for adequately evaluating the cardiac profile of GSK294, leading to its early termination. nih.gov

Suboptimal Outcomes or Termination of Certain Development Programs

Several development programs involving miridesap, often in combination with other agents like the anti-SAP antibody dezamizumab, have faced suboptimal outcomes or termination. nih.govpatsnap.comoup.comucl.ac.uk

A Phase 1 study evaluating miridesap followed by dezamizumab in patients with systemic amyloidosis showed progressive amyloid removal in some patients' liver, spleen, and/or kidney. nih.govpatsnap.com However, subsequent development in amyloidosis was discontinued (B1498344). nih.govguidetopharmacology.org A Phase 2 study (NCT03044353) of miridesap administered before and concurrently with dezamizumab in cohorts of patients with cardiac amyloidosis was terminated prematurely. patsnap.comoup.com This termination followed a sponsor decision not to proceed with further development of the combination in amyloidosis. nih.gov

In the Phase 2 study in cardiac amyloidosis, dezamizumab did not produce appreciable or consistent reduction in left ventricular mass or improvement in cardiac function. patsnap.com Treatment-associated rash with cutaneous small-vessel vasculitis was observed, and abdominal large-vessel vasculitis occurred in one patient. patsnap.com The benefit-risk assessment for dezamizumab in cardiac amyloidosis was considered unfavorable, leading to the termination of development for this indication. patsnap.com

While a Phase 1/2 trial of a miridesap/dezamizumab combination showed promising results in some patients with systemic amyloidosis, the development was ultimately discontinued due to fatal adverse effects during amyloid deposit clearance in some cases. researchgate.net

Need for Further Elucidation of Disease Mechanisms

Despite the role of SAP as a universal component of amyloid deposits and its contribution to pathogenesis, there remains a need for further elucidation of the precise disease mechanisms in various amyloidosis types and other conditions where SAP may play a role. nih.govcancer.gov

Understanding the complex interplay between SAP, amyloid formation, and tissue damage is crucial for optimizing therapeutic strategies targeting SAP, such as with miridesap. For instance, while miridesap effectively depletes circulating SAP, some SAP remains in amyloid deposits, which is then targeted by antibodies like dezamizumab to facilitate clearance. ucl.ac.ukinvivochem.cn Further research into the specific mechanisms by which SAP contributes to different disease pathologies could help refine patient selection and treatment approaches for miridesap and related therapies. The mechanisms responsible for neuronal death in neurodegenerative disorders like Alzheimer's disease, where SAP is present in amyloid plaques and neurofibrillary tangles, are also not fully known, highlighting the need for further research in this area. patsnap.comisrctn.comroyalsocietypublishing.org

Future Directions in Miridesap Research

Combination Therapies with Other Anti-Amyloid Agents

The complex nature of amyloid diseases, often involving multiple pathological pathways, suggests that combination therapies may offer enhanced efficacy compared to monotherapy. Research is exploring the potential of combining Miridesap with other agents that target different aspects of amyloid pathology. For instance, the combination of Miridesap with dezamizumab, a humanized anti-SAP monoclonal antibody, has been investigated in a Phase 1 trial in patients with systemic amyloidosis. oup.comnih.gov This approach aimed to deplete circulating SAP with Miridesap while the antibody targeted remaining SAP in amyloid deposits to facilitate their removal. oup.comnih.gov Although further development of the Miridesap/dezamizumab combination in amyloidosis is not currently planned, the concept of combining SAP depletion with other amyloid-targeting strategies remains an area of interest. nih.govnih.govresearchgate.net Future studies could investigate combinations with agents that reduce the production of amyloidogenic precursors or those that directly promote the clearance of amyloid fibrils through different mechanisms. oup.com

Exploring Novel Drug Delivery Systems

Optimizing the delivery of Miridesap to target tissues, particularly the central nervous system in neurodegenerative diseases like Alzheimer's, is a crucial area of future research. While Miridesap has been shown to deplete circulating SAP and remove SAP from cerebrospinal fluid and the brain in relevant models, exploring novel drug delivery systems could potentially enhance its brain penetration and therapeutic index. nih.govroyalsocietypublishing.orgpnas.org Novel drug delivery systems, including nanocarriers, are being investigated to overcome limitations of conventional drug administration, such as poor targeting and low bioavailability. researchgate.netjptcp.comnih.gov These systems can be engineered for site-specific targeting and controlled release, potentially leading to improved therapeutic efficacy and reduced off-target effects. researchgate.netjptcp.comnih.govresearchgate.net Research into advanced delivery methods for Miridesap could lead to more efficient and targeted treatment strategies.

Refinement of Clinical Trial Designs for Disease-Modifying Agents

The evaluation of disease-modifying agents like Miridesap necessitates refined clinical trial designs. The long and often insidious progression of diseases like Alzheimer's requires trials of sufficient duration to detect meaningful clinical benefits. nih.gov Incorporating sensitive biomarkers that can track disease progression and the pharmacological effects of the treatment is essential for assessing efficacy, particularly in early stages of the disease. nih.gov Mendelian randomization studies, which leverage genetic data to assess the potential causal effect of a drug target, are also contributing to the understanding of SAP's role and informing trial design. nih.govroyalsocietypublishing.orgnih.govdntb.gov.uaresearchgate.netresearchgate.netfigshare.comnih.govresearchgate.net Future clinical trials for Miridesap and similar agents will likely benefit from innovative designs, such as adaptive trials, umbrella and basket protocols, and strategies to enhance patient diversity and inclusivity. nih.govctti-clinicaltrials.org The ongoing DESPIAD trial (EudraCT number 2016-003284-19), a Phase 2b study of SAP depletion by Miridesap in Alzheimer's disease, is expected to provide valuable data to inform future trial designs. royalsocietypublishing.orgresearchgate.net

Deeper Investigation into SAP's Role in Neurodegeneration and other Pathologies

While SAP's association with amyloid deposits is well-established, a deeper understanding of its precise role in the pathogenesis of neurodegeneration and other diseases is crucial. Genetic studies have indicated that higher plasma SAP values are associated with an increased risk of Alzheimer's disease and Lewy body dementia, supporting a potential pathogenetic role for SAP in neurodegeneration. nih.govroyalsocietypublishing.orgnih.govdntb.gov.uaresearchgate.netresearchgate.netfigshare.comnih.govresearchgate.net Furthermore, SAP is present in the characteristic lesions of Alzheimer's, including amyloid plaques and neurofibrillary tangles, and may contribute to their persistence. pnas.orgnih.govresearchgate.netnihr.ac.uk There is also evidence suggesting that SAP itself may be directly neurotoxic. nih.govpnas.orgnih.govnih.govresearchgate.netnihr.ac.uk Beyond neurodegeneration, SAP has been implicated in other conditions, such as fibrosis and potentially affecting immune responses. frontiersin.orgmdpi.com Continued research is needed to fully elucidate the mechanisms by which SAP contributes to various pathologies, which could reveal new therapeutic opportunities for Miridesap or other SAP-targeting strategies.

Long-Term Follow-up Studies of Treated Patients

Long-term follow-up studies of patients who have received Miridesap are essential to assess the durability of treatment effects and understand the long-term impact of SAP depletion. An observational, non-interventional study is being conducted to follow patients who participated in a Phase 1 study of Miridesap followed by dezamizumab in amyloidosis. nih.govnih.govdntb.gov.ua Although further development of this specific combination is not planned, the long-term follow-up aims to provide insights into whether the observed amyloid removal has a lasting impact on disease progression. nih.govnih.gov Such studies are critical for evaluating the potential of SAP depletion as a disease-modifying strategy and informing future clinical development plans.

Potential for Repurposing in Other Disease Areas

Given SAP's involvement in various biological processes, including inflammation, fibrosis, and interactions with DNA, there is potential for repurposing Miridesap or other SAP-targeting approaches in disease areas beyond amyloidosis and neurodegeneration. frontiersin.orgmdpi.comgoogle.complos.org For example, SAP's role in inhibiting neutrophil adhesion and regulating macrophages suggests potential applications in inflammatory or fibrotic conditions. frontiersin.org SAP's binding to DNA has also led to investigations into the effect of SAP depletion on the immunogenicity of DNA vaccination. plos.orgukri.org Further research into the diverse functions of SAP could uncover novel therapeutic targets and expand the potential applications of Miridesap or related compounds.

Q & A

Q. What is the primary mechanism of action of Miridesap in targeting serum amyloid P component (SAP)?

Miridesap (CPHPC) binds circulating SAP, a glycoprotein that stabilizes amyloid fibrils, and promotes its hepatic clearance via receptor-mediated uptake. This depletes SAP from plasma, cerebrospinal fluid (CSF), and amyloid deposits, disrupting fibril integrity and enabling phagocytic clearance . Methodologically, researchers should quantify SAP depletion using ELISA or immunoassays in plasma/CSF and correlate with amyloid load via histology (e.g., Congo red staining) or imaging (MRI/PET) .

Q. Which experimental models are most relevant for studying Miridesap's efficacy in amyloid-related diseases?

Preclinical studies use:

  • Aged murine models (e.g., 18-month-old C57BL/6 mice) treated with Miridesap (5 mg/ml in drinking water for 42 days) to assess bone or cardiac amyloid regression .
  • In vitro filter retention assays to measure insoluble amyloid aggregates in 3D-cultured cells .
  • Transgenic models of systemic amyloidosis (e.g., ATTR or AL amyloidosis) for dose-response validation .

Q. How should researchers measure SAP depletion efficacy in different biological samples?

  • Plasma/CSF : Use quantitative ELISA or Western blotting with anti-SAP antibodies .
  • Tissue samples : Apply polarizing microscopy (Thioflavin-S/Congo red) or confocal imaging to visualize SAP co-localization with amyloid deposits .
  • Functional assays : Test SAP’s role in macrophage phagocytosis inhibition via competitive binding experiments (e.g., 10 mM Miridesap reduces SAP binding by ~80% in serum) .

Advanced Research Questions

Q. What methodological challenges arise when assessing Miridesap's efficacy in neurodegenerative diseases like Alzheimer’s (AD)?

  • Heterogeneity in amyloid burden : Stratify patients by baseline CSF SAP levels and amyloid-PET imaging to isolate treatment effects .
  • Blood-brain barrier (BBB) penetration : Monitor CSF SAP levels alongside plasma, as Miridesap achieves >90% SAP depletion in CSF despite limited BBB permeability .
  • Longitudinal monitoring : Use combined endpoints (e.g., cognitive scores, tau/P-tau biomarkers, and cardiac MRI for ATTR patients) to capture delayed therapeutic effects .

Q. How can contradictions between preclinical and clinical outcomes be addressed?

  • Preclinical success vs. clinical limitations : In ATTR cardiac amyloidosis, murine studies showed SAP depletion but no functional improvement, mirroring Phase 1 human trials . To resolve this, optimize dosing schedules (e.g., extended Miridesap administration beyond 6 weeks) or combine with anti-SAP antibodies (e.g., dezamizumab) .
  • Subtype-specific responses : AL amyloidosis patients showed sustained SAP depletion, while AFib patients exhibited transient effects. Use proteomic profiling to identify amyloid fibril composition and predict responsiveness .

Q. What experimental design considerations are critical for Miridesap combination therapies?

  • Antibody synergy : In Phase 1 trials, Miridesap combined with dezamizumab enhanced amyloid clearance in AL patients but failed in ATTR. Design factorial experiments to test antibody binding affinity to SAP-depleted fibrils .
  • Dose timing : Administer Miridesap for ≥4 weeks before antibody infusion to ensure maximal SAP depletion in target tissues .

Q. How do genetic studies support SAP as a therapeutic target for Miridesap?

Mendelian randomization of GWAS data (n=44,288) linked higher plasma SAP levels to AD and Lewy body dementia risk (OR=1.34, p<0.001). Researchers should validate SAP-associated SNPs (e.g., APCS variants) in patient cohorts and correlate with Miridesap response rates .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing Miridesap trial data with small sample sizes?

  • Bayesian hierarchical models : Account for heterogeneity in amyloid subtypes (e.g., AL vs. ATTR) and missing data in longitudinal studies .
  • Cohort stratification : Use propensity scoring to balance baseline characteristics (e.g., cardiac vs. renal involvement) .

Q. How can researchers optimize SAP depletion protocols in vivo?

  • Dose titration : In mice, 5 mg/ml Miridesap in drinking water for 42 days achieved 95% SAP depletion. For non-human primates, scale doses using allometric principles (e.g., body surface area) .
  • Monitoring : Measure plasma SAP weekly via ELISA and adjust dosing to maintain levels <5% of baseline .

Q. What biomarkers are most reliable for evaluating Miridesap’s long-term efficacy?

  • Cardiac amyloidosis : Serum NT-proBNP and global longitudinal strain (GLS) via echocardiography .
  • Neurodegeneration : CSF phosphorylated tau (P-tau181) and neurofilament light chain (NfL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cphpc
Reactant of Route 2
Reactant of Route 2
Cphpc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.